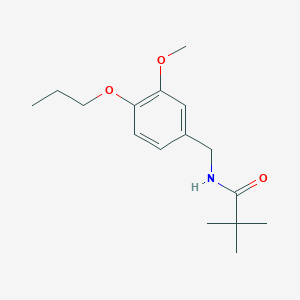![molecular formula C18H17N3O2 B5914635 3'-isopropyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B5914635.png)
3'-isopropyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3'-isopropyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione, commonly known as spirooxindole, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. This compound has been found to exhibit various biological activities, including anticancer, antiviral, and antibacterial properties.
作用机制
The mechanism of action of spirooxindole is not fully understood. However, it has been proposed that the compound exerts its anticancer activity through the inhibition of the proteasome, a cellular complex that plays a crucial role in the degradation of proteins. By inhibiting the proteasome, spirooxindole induces apoptosis, or programmed cell death, in cancer cells. The exact mechanism of action for the antiviral and antibacterial activities of spirooxindole is yet to be fully elucidated.
Biochemical and Physiological Effects:
The biochemical and physiological effects of spirooxindole have been studied in various in vitro and in vivo models. In cancer cells, spirooxindole has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell proliferation. In addition, spirooxindole has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In viral and bacterial models, spirooxindole has been shown to inhibit viral and bacterial replication, respectively.
实验室实验的优点和局限性
One of the advantages of spirooxindole is its ease of synthesis, which makes it a readily available compound for laboratory experiments. Additionally, spirooxindole exhibits a broad spectrum of biological activities, making it a versatile compound for various research applications. However, one of the limitations of spirooxindole is its low solubility in water, which can make it challenging to use in certain experimental settings.
未来方向
There are several future directions for the research on spirooxindole. One potential direction is the development of spirooxindole-based anticancer drugs. Additionally, the potential of spirooxindole as an antiviral and antibacterial agent should be further explored. Further studies are also needed to fully elucidate the mechanism of action of spirooxindole and its biochemical and physiological effects. Finally, the synthesis of spirooxindole derivatives with improved solubility and biological activity should be explored.
Conclusion:
In conclusion, spirooxindole is a heterocyclic compound that exhibits various biological activities, including anticancer, antiviral, and antibacterial properties. The compound is synthesized through a one-pot, three-component reaction and has been extensively studied for its potential therapeutic applications. The mechanism of action of spirooxindole is not fully understood, but it has been proposed to exert its anticancer activity through the inhibition of the proteasome. Spirooxindole has several advantages and limitations for laboratory experiments, and future directions for research include the development of spirooxindole-based drugs and the exploration of its potential as an antiviral and antibacterial agent.
合成方法
The synthesis of spirooxindole involves the reaction between isatins and cyclic ketones in the presence of a catalyst. The most commonly used catalyst for this reaction is L-proline. The reaction takes place through a one-pot, three-component reaction, which leads to the formation of spirooxindole in good yields.
科学研究应用
Spirooxindole has been extensively studied for its potential therapeutic applications. It has been found to exhibit promising anticancer activity against various cancer cell lines, including lung, breast, colon, and prostate cancer cells. Additionally, spirooxindole has been shown to possess antiviral and antibacterial activities, making it a potential candidate for the development of new antiviral and antibacterial drugs.
属性
IUPAC Name |
3'-propan-2-ylspiro[1H-indole-3,2'-1H-quinazoline]-2,4'-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-11(2)21-16(22)12-7-3-5-9-14(12)20-18(21)13-8-4-6-10-15(13)19-17(18)23/h3-11,20H,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAMLSBOSDZDSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2NC13C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-(propan-2-yl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(difluoromethyl)-4-hydroxy-7-(3-methoxyphenyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914569.png)
![N-(2,4-difluorophenyl)-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914574.png)
![7-hydroxy-2-[(2-methylbenzyl)thio]-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide](/img/structure/B5914583.png)
![2-{[(2-{[(4-hydroxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}ethyl)amino]carbonyl}phenyl acetate](/img/structure/B5914594.png)
![N-[2-(4-chlorophenoxy)-1,1-dimethylethyl]acetamide](/img/structure/B5914597.png)
![2-(3,3a,4,5,6,10c-hexahydropyrrolo[3,4-c]carbazol-2(1H)-yl)-N,N-dimethylethanamine](/img/structure/B5914605.png)
![4-[2-(dimethylamino)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5914612.png)



![3'-(3-methoxypropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B5914642.png)


